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beta-CYCLODEXTRIN - 37331-89-8

beta-CYCLODEXTRIN

Catalog Number: EVT-1212587
CAS Number: 37331-89-8
Molecular Formula: (C6H10O5)7
C42H70O35
Molecular Weight: 1135 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Beta-cyclodextrin is a cyclodextrin composed of seven alpha-(1->4) linked D-glucopyranose units.
Classification

Beta-cyclodextrin is classified as a non-reducing sugar and a carbohydrate. It is categorized under polysaccharides due to its polymeric structure. The compound is recognized for its ability to form inclusion complexes with a wide range of substances, enhancing their solubility and stability.

Synthesis Analysis

The synthesis of beta-cyclodextrin can be achieved through several methods, primarily enzymatic processes involving cyclodextrin glucanotransferase (CGTase) or chemical methods.

Enzymatic Synthesis

  1. Substrate Preparation: Typically, starch or malto-oligosaccharides serve as substrates.
  2. Enzymatic Reaction: CGTase catalyzes the conversion of starch into cyclodextrins at controlled temperatures (usually below 40 °C) to minimize by-product formation.
  3. Purification: The resultant mixture contains various cyclodextrins (alpha, beta, gamma), requiring purification steps to isolate beta-cyclodextrin.

Chemical Synthesis

Recent advancements have introduced novel chemical methods that simplify the synthesis process:

  • A one-step condensation polymerization method has been developed using epichlorohydrin in an alkaline medium to create water-soluble beta-cyclodextrin derivatives .
  • Another method involves selectively methylating hydroxyl groups on beta-cyclodextrin to produce functionalized derivatives with improved solubility and bioavailability .
Molecular Structure Analysis

Beta-cyclodextrin has a distinctive toroidal structure formed by the linkage of seven glucose units. The molecular formula is C42H70O35C_{42}H_{70}O_{35}, with a molecular weight of approximately 1135 g/mol.

Structural Features

  • Hydrophobic Cavity: The interior cavity can encapsulate hydrophobic molecules, making it useful for drug delivery systems.
  • Hydrophilic Exterior: The outer surface interacts favorably with water, enhancing solubility in aqueous solutions.
  • Conformation: The molecule adopts a cone-like shape that is stabilized by hydrogen bonding between hydroxyl groups.

Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are commonly employed to analyze the structural characteristics and confirm the formation of inclusion complexes with guest molecules.

Chemical Reactions Analysis

Beta-cyclodextrin participates in various chemical reactions primarily involving:

  • Inclusion Complex Formation: Beta-cyclodextrin can form complexes with hydrophobic compounds through non-covalent interactions such as van der Waals forces and hydrogen bonds.
  • Modification Reactions: Chemical modifications can enhance its properties; for instance, reactions with alkyl halides can yield derivatives with tailored solubility profiles .

Key Reactions

  1. Complexation: The encapsulation of drugs or flavors within the beta-cyclodextrin cavity improves their stability and solubility.
  2. Functionalization: Methylation or cross-linking reactions can alter the physical properties of beta-cyclodextrin derivatives for specific applications .
Mechanism of Action

The mechanism of action of beta-cyclodextrin primarily revolves around its ability to form inclusion complexes:

  1. Guest Molecule Entry: Hydrophobic guest molecules diffuse into the hydrophobic cavity of beta-cyclodextrin.
  2. Complex Stabilization: Non-covalent interactions stabilize the complex, enhancing the solubility and bioavailability of the guest molecule.
  3. Release Mechanism: Upon reaching physiological conditions or specific triggers, the guest can be released from the complex, allowing for controlled delivery.

This mechanism is particularly beneficial in pharmaceutical applications where controlled drug release is critical.

Physical and Chemical Properties Analysis

Beta-cyclodextrin exhibits several notable physical and chemical properties:

Relevant Data

  • Density: About 1.5 g/cm³.
  • pH Stability Range: Stable between pH 4 to 7 but may degrade outside this range.
Applications

Beta-cyclodextrin has diverse applications across multiple fields:

Pharmaceutical Applications

  • Drug Delivery Systems: Enhances solubility and stability of poorly soluble drugs, improving their therapeutic efficacy.
  • Taste Masking Agents: Used in formulations to mask unpleasant tastes in oral medications.

Food Industry

  • Flavor Encapsulation: Protects volatile flavor compounds during processing and storage.
  • Food Preservation: Extends shelf life by encapsulating preservatives.

Environmental Science

  • Pollutant Remediation: Utilized for removing organic pollutants from wastewater through complexation.

Cosmetics

  • Stabilizer for Active Ingredients: Enhances the stability and delivery of active compounds in cosmetic formulations.
Introduction to Beta-Cyclodextrin (β-CD)

Beta-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven α-1,4-linked D-glucopyranose units, represents a cornerstone of supramolecular chemistry. Its unique structural topology enables the formation of inclusion complexes with diverse hydrophobic molecules, rendering it indispensable in pharmaceutical sciences, environmental remediation, and industrial processes. Unlike linear dextrins, β-CD’s closed-loop structure creates a well-defined molecular cavity that selectively encapsulates guest molecules through non-covalent interactions. This review comprehensively examines β-CD’s historical discovery, structural features, physicochemical properties, and the mechanistic basis of its host-guest complexation, providing a foundational understanding of its multifaceted applications.

Historical Development and Discovery of Cyclodextrins

The discovery of cyclodextrins traces back to 1891, when French chemist Antoine Villiers isolated crystalline compounds from bacterial-digested potato starch, initially terming them "cellulosine" due to their resistance to acid hydrolysis [6] [7]. By 1903–1911, Austrian scientist Franz Schardinger identified two distinct crystalline dextrins (α and β) and established their production via Bacillus amylobacter, dubbing them "Schardinger dextrins" [6] [9]. Structural elucidation advanced significantly between 1935–1950 through the work of Karl Freudenberg and Dexter French. Freudenberg confirmed the cyclic nature of α- and β-dextrins in 1936, while French accurately determined their molecular weights in 1942 [4] [7]. The term "cyclodextrin" was coined by Friedrich Cramer in 1949, solidifying the nomenclature still in use today [6].

Industrial scalability remained a challenge until the 1960s, when Japanese researchers pioneered enzymatic production methods using Bacillus macerans cyclodextrin glycosyltransferase (CGTase). This breakthrough enabled cost-effective manufacturing, transitioning β-CD from laboratory curiosity to commercial commodity [4] [9]. By the 1980s, purified β-CD became widely available, catalyzing innovations in drug delivery and materials science [7] [10].

Structural Characteristics of β-CD

Molecular Geometry and Conformation

β-CD adopts a toroidal (doughnut-shaped) conformation with a height of 7.8 Å and an external diameter of 15.4 Å [4] [7]. Its seven glucose units assume the 4C₁ chair conformation, positioning primary hydroxyl groups (C6-OH) at the narrow rim and secondary hydroxyls (C2/C3-OH) at the wider rim (Fig. 1A) [4]. This arrangement creates a hydrophobic nanocavity (diameter: 6.0–6.5 Å) lined with glycosidic oxygen atoms and aliphatic C-H groups, while the outer surface remains hydrophilic due to exposed hydroxyls [4] [5]. The cavity volume (~262 ų) accommodates small aromatic rings or aliphatic chains [7].

  • Table 1: Structural Parameters of β-CD vs. Other Native Cyclodextrins
Parameterα-CDβ-CDγ-CD
Glucopyranose Units678
Molecular Weight (g/mol)97211351297
Cavity Diameter (Å)4.7–5.26.0–6.57.5–8.3
Cavity Volume (ų)174262427
Outer Diameter (Å)14.615.417.5
Height of Torus (Å)7.87.87.8
Crystal FormHexagonalMonoclinicQuadratic
Partial Molar Volume (mL/mol)611703.8801.2

Sources: [4] [7]

Conformational Flexibility

Early X-ray crystallography suggested rigidity, but NMR and molecular dynamics simulations reveal significant flexibility. The glucose units pivot around glycosidic bonds, enabling cavity adaptation to guest molecules. Primary hydroxyls at the narrow rim rotate freely, modulating cavity accessibility, while the wider rim’s intramolecular H-bond network (C2-OH⋯O-C3) stabilizes the conical structure [4] [2]. This "induced-fit" mechanism underpins β-CD’s versatility in host-guest chemistry [4] [10].

Physicochemical Properties

Hydrophobic Cavity and Host-Guest Interactions

The cavity’s hydrophobicity arises from electron-rich glycosidic oxygens and C3/C5 hydrogen atoms, creating a low-polarity microenvironment (similar to aqueous ethanol). This allows thermodynamically favorable displacement of "high-energy" cavity water by nonpolar guests [2] [8]. Hydration studies show β-CD binds 6–12 water molecules, with four localized inside the cavity. These waters form H-bond clusters stabilized by the narrow rim’s primary OH groups; they are readily displaced upon guest inclusion (Fig. 1B) [2].

Complex stability depends on:

  • Size compatibility: Guests must volumetrically match the cavity (e.g., thymol/carvacrol in Mosla chinensis EO) [1].
  • Non-covalent forces: Van der Waals, hydrophobic effects, and H-bonding (e.g., carvacrol docks via H-bonds with β-CD’s C2-OH groups) [1].
  • Entropic gains: Release of enthalpy-rich cavity water enhances complex stability [2].

Aqueous Solubility and Thermodynamics

β-CD exhibits lower water solubility (18.5 g/L at 25°C) than α-CD (145 g/L) or γ-CD (232 g/L) due to intramolecular H-bonding and rigid crystal packing [4] [7]. Its dissolution is endothermic (ΔH >0), with solubility increasing exponentially above 45°C [4]. Derivatization (e.g., hydroxypropyl-β-CD, sulfobutyl ether-β-CD) disrupts H-bond networks, enhancing solubility >50-fold [8] [10].

  • Table 2: Solubility and Stability Properties of Native Cyclodextrins
Propertyα-CDβ-CDγ-CD
Water Solubility (g/100mL, 25°C)14.51.8523.2
pKa (25°C)12.3312.2012.08
Hydrolysis by Aspergillus amylaseNegligibleSlowFast
Melting Range (°C)255–265255–260240–245
Cavity Water Molecules*64–78–11

Strongly bound waters inside the cavity. Sources: [1] [4] [7]

Inclusion Complex Formation and Characterization

Inclusion complexes form via 1:1, 1:2, or 2:1 (host:guest) stoichiometries. Optimization requires multivariate approaches:

  • Plackett-Burman Design (PBD): Screens critical parameters (e.g., β-CD concentration, sonication time). For Mosla chinensis EO, encapsulation efficiency was most sensitive to β-CD/EO ratio [1].
  • Central Composite Design (CCD): Maximizes complex yield. Ultrasonication (40°C, 86.17% EE) outperformed kneading or co-precipitation for EO encapsulation [1].

Characterization techniques:

  • FT-IR: Shifts in O-H/C-H stretches confirm guest inclusion [1].
  • TGA/DSC: Complexes show distinct dehydration/decomposition profiles vs. physical mixtures [1] [8].
  • XRD: Loss of β-CD crystallinity indicates amorphous complex formation [8].
  • Molecular Modeling: Docking/MD simulations visualize binding modes (e.g., carvacrol’s phenol group deep inside β-CD cavity) [1].
  • Table 3: Key Techniques for Characterizing β-CD Inclusion Complexes
TechniqueInformation ObtainedExample Findings
FT-IRH-bonding interactions; functional group shiftsCarvacrol O-H stretch shift from 3360→3325 cm⁻¹
TGA/DSCDehydration/decomposition thermodynamicsComplex stability up to 250°C vs. 100°C for free EO
XRDCrystallinity loss upon complexationAmorphous halo in β-CD/vanillin complexes
SEMMorphological changesSpherical aggregates in β-CD/EO vs. native crystals
NMR (ROESY)Spatial proximity of host-guest protonsVanillin aromatic H ↔ β-CD H3/H5 cross-peaks
Molecular DockingBinding energy; orientation within cavityCarvacrol docks with ΔG = −5.2 kcal/mol

Sources: [1] [5] [8]

Properties

CAS Number

37331-89-8

Product Name

beta-CYCLODEXTRIN

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

Molecular Formula

(C6H10O5)7
C42H70O35

Molecular Weight

1135 g/mol

InChI

InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1

InChI Key

WHGYBXFWUBPSRW-FOUAGVGXSA-N

SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Solubility

Sparingly soluble in water; freely soluble in hot water; slightly soluble in ethanol

Synonyms

eta-cyclodextrin
betadex
cyclo-epta-amylose
Cycloheptaamylose
cyclomaltoheptaose

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O

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